N-(2H-Chromen-6-yl)acetamide
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Overview
Description
N-(2H-Chromen-6-yl)acetamide is a compound belonging to the class of coumarin derivatives. Coumarins are a significant class of benzopyrones, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-Chromen-6-yl)acetamide typically involves the reaction of 6-amino-2H-chromen with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2H-Chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted coumarin derivatives. These products have significant biological and chemical properties .
Scientific Research Applications
N-(2H-Chromen-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2H-Chromen-6-yl)acetamide involves its interaction with various molecular targets. It is known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication. The compound also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chlorobenzothiazol-2-yl)acetamide
- N-(2-Oxo-2H-chromen-4-yloxy)acetamide
- N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
Uniqueness
N-(2H-Chromen-6-yl)acetamide stands out due to its unique combination of coumarin and acetamide functionalities. This combination imparts the compound with distinct biological activities, making it a valuable candidate for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(2H-chromen-6-yl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
FQVASEXOGYUJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCC=C2 |
Origin of Product |
United States |
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